Z-Ala-Trp-OH

Description

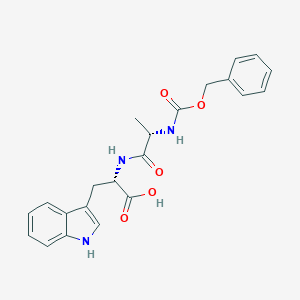

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5/c1-14(24-22(29)30-13-15-7-3-2-4-8-15)20(26)25-19(21(27)28)11-16-12-23-18-10-6-5-9-17(16)18/h2-10,12,14,19,23H,11,13H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEANOUHCLXZBNG-LIRRHRJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426312 | |

| Record name | Z-Ala-Trp-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119645-65-7 | |

| Record name | Z-Ala-Trp-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Z-Ala-Trp-OH: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ala-Trp-OH, chemically known as N-(Benzyloxycarbonyl)-L-alanyl-L-tryptophan, is a protected dipeptide of significant interest in the fields of peptide synthesis, biochemistry, and pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, structure, and applications, offering valuable insights for researchers and drug development professionals. The strategic use of the benzyloxycarbonyl (Z) protecting group on the alanine residue allows for controlled peptide bond formation, making this compound a key building block in the synthesis of more complex peptides. Furthermore, the presence of the tryptophan residue introduces unique biological and chemical properties, opening avenues for its use in the development of novel therapeutics, including enzyme inhibitors.

Physicochemical and Structural Properties

This compound is a white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-[[(2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

| Synonyms | Cbthis compound, Z-L-Alanyl-L-tryptophan | [1] |

| CAS Number | 119645-65-7 | [1][2][3] |

| Molecular Formula | C₂₂H₂₃N₃O₅ | [2][3] |

| Molecular Weight | 409.44 g/mol | [2][3] |

| Appearance | White powder | [3] |

| Purity | ≥ 98% (HPLC) | [3] |

| Storage Temperature | 0-8 °C | [3] |

Chemical Structure

The chemical structure of this compound consists of an L-alanine residue and an L-tryptophan residue linked by a peptide bond. The N-terminus of the alanine residue is protected by a benzyloxycarbonyl (Z) group, while the C-terminus of the tryptophan residue is a free carboxylic acid. The Z-group is a classic and widely used protecting group in peptide synthesis due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenation.[4]

Figure 1: Chemical Structure of this compound.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tryptophan indole ring and the benzyl group of the Z-protecting group. Signals corresponding to the α-protons and side-chain protons of both alanine and tryptophan residues would also be present.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the peptide bond and the carboxylic acid, as well as for the aromatic carbons of the indole and benzyl groups. The aliphatic carbons of the alanine and tryptophan side chains would also be identifiable. For the unprotected dipeptide Ala-Trp, the tryptophan Cγ, Cδ2, and Cε2 carbons resonate at 115.5, 129.6, and 135.3 ppm, respectively.[5]

-

FT-IR: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the amide and indole groups, C=O stretching of the carbamate, amide, and carboxylic acid groups, and aromatic C-H and C=C stretching vibrations.[6]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (409.44 g/mol ). Fragmentation patterns would likely involve cleavage of the peptide bond and loss of the Z-protecting group.

Synthesis of this compound

The synthesis of this compound is typically achieved through a peptide coupling reaction between N-benzyloxycarbonyl-L-alanine (Z-Ala-OH) and the methyl ester of L-tryptophan (H-Trp-OMe), followed by saponification of the resulting dipeptide ester.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound.

Step 1: Coupling of Z-Ala-OH and H-Trp-OMe

-

Dissolve Z-Ala-OH (1 equivalent) and H-Trp-OMe (1 equivalent) in an appropriate aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

-

Wash the organic layer with dilute acid, base, and brine to remove unreacted starting materials and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Z-Ala-Trp-OMe.

Step 2: Saponification of Z-Ala-Trp-OMe

-

Dissolve the crude Z-Ala-Trp-OMe in a suitable solvent mixture, such as methanol/water or dioxane/water.

-

Add a solution of a base, such as sodium hydroxide or lithium hydroxide (typically 1.1-1.5 equivalents), dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor the hydrolysis of the ester by TLC.

-

Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylate.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The final product can be purified by recrystallization or column chromatography.

Figure 2: Workflow for the Synthesis of this compound.

Stability and Storage

Z-protected dipeptides are generally stable under neutral and mildly acidic conditions.[4] However, they are susceptible to degradation under strongly acidic or basic conditions, which can lead to the cleavage of the Z-group or the peptide bond. The tryptophan residue can also be prone to oxidation, particularly when exposed to light and air. Therefore, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere. For long-term storage, temperatures of 0-8 °C are recommended.[3]

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of bioactive peptides.[3] The presence of the tryptophan residue is of particular interest as it is a precursor to the neurotransmitter serotonin and can play a crucial role in the biological activity of peptides.

Peptide Synthesis

The primary application of this compound is as an intermediate in the synthesis of larger peptides.[3] The Z-group provides robust protection of the N-terminus during coupling reactions and can be selectively removed by hydrogenolysis, which is orthogonal to many other protecting groups used in peptide synthesis.[4]

Enzyme Inhibition

Dipeptides containing tryptophan have been shown to exhibit inhibitory activity against various enzymes. For instance, tryptophan-containing dipeptides have been identified as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism.[7] While specific inhibitory data for this compound is not widely published, its structural similarity to known DPP-IV inhibitors suggests it could be a valuable lead compound or intermediate in the design of novel enzyme inhibitors. Other dipeptides have also been investigated as inhibitors for dipeptidyl peptidase I (Cathepsin C).[8]

Conclusion

This compound is a key protected dipeptide with significant potential in chemical and pharmaceutical research. Its well-defined structure and the versatility of the Z-protecting group make it an important tool for the synthesis of complex bioactive peptides. Further investigation into its specific biological activities, particularly as an enzyme inhibitor, could lead to the development of new therapeutic agents. This guide provides a foundational understanding of the chemical properties, structure, and applications of this compound to support ongoing research and development efforts.

References

- 1. This compound | 119645-65-7 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 6. IR-LD spectroscopic characterization of L-Tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.ul.ie [pure.ul.ie]

- 8. Design and evaluation of inhibitors for dipeptidyl peptidase I (Cathepsin C) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Z-Ala-Trp-OH: Protocol, Mechanism, and Field-Proven Insights

This guide provides a comprehensive overview of the chemical synthesis of the dipeptide Z-Ala-Trp-OH, N-benzyloxycarbonyl-L-alanyl-L-tryptophan. Designed for researchers, scientists, and professionals in drug development, this document delves into the strategic considerations, a detailed experimental protocol, and the underlying reaction mechanisms. Our focus is on building a robust, self-validating synthetic procedure grounded in established chemical principles.

Strategic Considerations in this compound Synthesis

The synthesis of a dipeptide such as this compound requires a strategic approach to ensure high yield, chemical purity, and stereochemical integrity. The chosen methodology is a solution-phase synthesis, which is particularly well-suited for the gram-scale preparation of short peptides, offering advantages in purification and characterization of intermediates.

Protecting Group Strategy

A cornerstone of peptide synthesis is the use of protecting groups to prevent unwanted side reactions.[1]

-

N-terminal Protection: The N-terminus of alanine is protected with the benzyloxycarbonyl (Z or Cbz) group. The Z group is stable under the coupling conditions and can be removed by catalytic hydrogenation, a method that is orthogonal to the deprotection of many other protecting groups.

-

C-terminal Protection: The C-terminus of tryptophan is temporarily protected as a methyl ester (-OMe). This prevents the carboxyl group from reacting during the coupling step and activates it for the subsequent deprotection.

-

Side-Chain Protection: The indole side chain of tryptophan is susceptible to oxidation and electrophilic substitution under acidic conditions. While for a simple dipeptide synthesis under controlled conditions it can sometimes be left unprotected, for more complex syntheses or to ensure the highest purity, a Boc protecting group on the indole nitrogen is recommended.[2] For this protocol, we will proceed without side-chain protection on the tryptophan, which is feasible for this specific target molecule under carefully controlled conditions.

The Coupling Reaction: Forming the Peptide Bond

The formation of the amide bond between Z-L-alanine and the methyl ester of L-tryptophan is the critical step. The carboxyl group of Z-Ala-OH must be activated to facilitate nucleophilic attack by the amino group of Trp-OMe. The dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) system is a classic and highly effective choice for this transformation in solution-phase synthesis.[3]

-

DCC (Dicyclohexylcarbodiimide): Acts as a dehydrating agent, activating the carboxylic acid.

-

HOBt (1-Hydroxybenzotriazole): Serves two crucial functions: it acts as a catalyst and minimizes the risk of racemization of the activated amino acid by forming an active ester intermediate.[3]

Detailed Synthesis Protocol for this compound

This protocol is presented in two key stages: the coupling of the protected amino acids and the subsequent deprotection of the C-terminal methyl ester.

Stage 1: Coupling of Z-L-Alanine and L-Tryptophan Methyl Ester

Objective: To synthesize Z-L-alanyl-L-tryptophan methyl ester (Z-Ala-Trp-OMe).

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Z-L-Alanine (Z-Ala-OH) | 223.23 | 2.23 g | 10.0 | 1.0 |

| L-Tryptophan methyl ester hydrochloride (H-Trp-OMe·HCl) | 254.71 | 2.55 g | 10.0 | 1.0 |

| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 1.50 g | 11.0 | 1.1 |

| Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.27 g | 11.0 | 1.1 |

| Triethylamine (TEA) | 101.19 | 1.40 mL | 10.0 | 1.0 |

| Dichloromethane (DCM) | - | 100 mL | - | - |

| Ethyl acetate (EtOAc) | - | 200 mL | - | - |

| 1 M Hydrochloric acid (HCl) | - | 50 mL | - | - |

| Saturated sodium bicarbonate (NaHCO₃) solution | - | 50 mL | - | - |

| Brine (saturated NaCl solution) | - | 50 mL | - | - |

| Anhydrous magnesium sulfate (MgSO₄) | - | - | - | - |

Experimental Procedure:

-

Preparation of the Amine Component: In a 250 mL round-bottom flask, dissolve L-Tryptophan methyl ester hydrochloride (2.55 g, 10.0 mmol) in dichloromethane (50 mL). Cool the solution to 0 °C in an ice bath. Add triethylamine (1.40 mL, 10.0 mmol) dropwise with stirring to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes at 0 °C.

-

Activation of the Carboxylic Acid: In a separate 100 mL beaker, dissolve Z-L-Alanine (2.23 g, 10.0 mmol) and HOBt (1.50 g, 11.0 mmol) in dichloromethane (50 mL). Cool this solution to 0 °C.

-

Coupling Reaction: Add the Z-Ala-OH/HOBt solution to the flask containing the Trp-OMe free base. To this combined solution, add a solution of DCC (2.27 g, 11.0 mmol) in a minimal amount of DCM dropwise over 10 minutes, keeping the temperature at 0 °C.

-

Reaction Progression: A white precipitate of dicyclohexylurea (DCU) will form. Allow the reaction mixture to stir at 0 °C for 2 hours and then warm to room temperature and stir for an additional 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

-

Combine the filtrate and washings in a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Z-Ala-Trp-OMe as an oil or solid.

-

Stage 2: Saponification of Z-Ala-Trp-OMe

Objective: To deprotect the C-terminal methyl ester to yield the final product, this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Crude Z-Ala-Trp-OMe | 423.47 | (from Stage 1) | ~10.0 | 1.0 |

| Methanol (MeOH) | - | 50 mL | - | - |

| 1 M Sodium hydroxide (NaOH) | - | 12 mL | 12.0 | 1.2 |

| 1 M Hydrochloric acid (HCl) | - | As needed | - | - |

| Ethyl acetate (EtOAc) | - | 100 mL | - | - |

| Water (H₂O) | - | 100 mL | - | - |

Experimental Procedure:

-

Saponification: Dissolve the crude Z-Ala-Trp-OMe in methanol (50 mL) in a 250 mL round-bottom flask. Cool the solution to 0 °C. Add 1 M NaOH (12 mL, 12.0 mmol) dropwise.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed. Saponification of peptide esters can be accompanied by side reactions if conditions are too harsh or reaction times are prolonged.[4]

-

Work-up and Purification:

-

Remove the methanol under reduced pressure.

-

Add water (50 mL) to the residue and wash with ethyl acetate (2 x 25 mL) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of this compound should form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by flash chromatography.

-

Reaction Mechanisms

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

Mechanism of DCC/HOBt Coupling

The DCC/HOBt mediated coupling proceeds through a multi-step mechanism designed to activate the carboxylic acid while minimizing racemization.

Caption: Mechanism of DCC/HOBt mediated peptide bond formation.

-

Activation: The carboxylic acid of Z-Ala-OH attacks the DCC molecule to form a highly reactive O-acylisourea intermediate.

-

Formation of Active Ester: This intermediate is prone to racemization. HOBt rapidly intercepts the O-acylisourea to form an HOBt active ester. This ester is more stable and less susceptible to racemization.

-

Nucleophilic Attack: The amino group of Trp-OMe then attacks the carbonyl carbon of the HOBt active ester, forming the desired peptide bond and regenerating HOBt.

-

Byproduct Formation: The protonated DCC forms the insoluble dicyclohexylurea (DCU), which precipitates out of the reaction mixture, driving the reaction forward.

Mechanism of Saponification

Saponification is the base-catalyzed hydrolysis of an ester.

Caption: Mechanism of ester saponification.

-

Nucleophilic Attack: A hydroxide ion (from NaOH) attacks the electrophilic carbonyl carbon of the methyl ester, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, eliminating the methoxide ion (⁻OCH₃), which is a good leaving group, to form the carboxylate anion.

-

Protonation: The methoxide ion deprotonates the newly formed carboxylic acid in an acid-base reaction. In the work-up step, the carboxylate is protonated by the addition of a strong acid (HCl) to yield the final product, this compound.

Product Characterization and Validation

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

| Property | Expected Value |

| Molecular Formula | C₂₂H₂₃N₃O₅[5][6] |

| Molecular Weight | 409.44 g/mol [5][6] |

| Appearance | White powder[5] |

| Storage Temperature | -15°C[5] |

| ¹H NMR | Characteristic peaks for the Z-group (aromatic protons ~7.3 ppm, CH₂ ~5.1 ppm), alanine (CH₃ ~1.3 ppm, α-H ~4.2 ppm), tryptophan (indole and backbone protons), and a carboxylic acid proton (>10 ppm). The indole NH proton of tryptophan typically appears downfield, around 10.1 ppm.[7] |

Conclusion

This guide provides a robust and well-rationalized protocol for the solution-phase synthesis of this compound. By understanding the underlying principles of protecting group strategy, coupling chemistry, and reaction mechanisms, researchers can confidently execute this synthesis and adapt it for related dipeptides. The emphasis on a thorough work-up and purification, combined with rigorous characterization, ensures the acquisition of a high-purity final product suitable for a range of applications in research and development.

References

- 1. Overview of Custom Peptide Synthesis [peptide2.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. This compound | 119645-65-7 [amp.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Z-Ala-Trp-OH

Abstract: This technical guide provides a comprehensive analysis of the solubility of N-α-Cbz-L-alanyl-L-tryptophan (Z-Ala-Trp-OH), a protected dipeptide commonly used in synthetic and medicinal chemistry. For researchers, scientists, and drug development professionals, understanding and controlling the solubility of such intermediates is paramount for success in synthesis, purification, and formulation. This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical properties of this compound that govern its behavior in various solvent systems. We present a systematic framework for predicting solubility, selecting appropriate solvents, and executing a robust experimental protocol for quantitative determination. This guide is designed to empower the bench scientist with the causal understanding required to overcome solubility challenges and optimize their experimental workflows.

Physicochemical Profile of this compound: A Structural Approach to Solubility Prediction

The solubility of a peptide is not a random attribute but a direct consequence of its molecular structure. To effectively solubilize this compound, one must first appreciate the interplay of its constituent parts: the N-terminal protecting group, the amino acid side chains, and the ionizable C-terminus.

-

N-terminal Benzyloxycarbonyl (Z) Group: This group is large, aromatic, and predominantly nonpolar. Its primary role is to impart significant hydrophobic character to the molecule, which inherently decreases solubility in aqueous systems.

-

Alanine (Ala) Residue: Alanine possesses a small methyl side chain, contributing further to the molecule's nonpolar nature.

-

Tryptophan (Trp) Residue: The bulky indole side chain of Tryptophan is highly hydrophobic and capable of π-π stacking interactions, which can favor aggregation and reduce solubility, especially at high concentrations.[1]

-

C-terminal Carboxylic Acid (-OH): This is the key to unlocking aqueous solubility. The free carboxyl group is an ionizable proton donor. At pH values significantly above its acid dissociation constant (pKa), it exists predominantly in its deprotonated, anionic carboxylate form (-O⁻). This charge introduces a high degree of polarity, facilitating interaction with polar solvents like water.

Overall Charge Calculation (at Neutral pH): A common method to predict peptide solubility is to calculate its net charge at a given pH.[2][3]

-

N-terminal amine: Blocked by the Z-group (Charge = 0)

-

Basic residues (Lys, Arg, His): 0

-

Acidic residues (Asp, Glu): 0

-

C-terminal carboxyl group (-COOH): -1 (assuming pH > pKa)

At a neutral pH of 7, the peptide is expected to carry a net charge of -1, classifying it as an acidic peptide . This theoretical assessment is the cornerstone of our solvent selection strategy. However, the powerful hydrophobic character of the Z-group and Trp side chain counteracts the polarity of the single carboxylate, suggesting that this compound is a hydrophobic, acidic peptide . Such molecules often exhibit poor solubility in neutral water but can be solubilized by manipulating pH or employing organic solvents.

Multi-Solvent Solubility Profile: A Guided Approach

Given the lack of specific published quantitative data for this compound, a systematic screening approach is required. The following table outlines recommended solvents for testing, categorized by their polarity and likely utility. Researchers should use this as a worksheet to record their own experimental findings.

| Solvent Category | Solvent | Predicted Utility & Rationale | Experimental Observations (mg/mL) | Notes |

| Aqueous (Polar Protic) | Deionized Water | Low solubility expected due to hydrophobic character. | Initial baseline test. | |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Low solubility expected, similar to water. | Relevant for biological assays. | ||

| 0.1 M Ammonium Bicarbonate (pH ~7.8) | Moderate to Good solubility expected. The slightly basic pH will ensure the carboxyl group is deprotonated, forming a soluble ammonium salt. | Volatile; easily removed by lyophilization. | ||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Excellent solubility expected. A powerful solvent for many organic compounds, ideal for high-concentration stock solutions.[4] | Use minimal amounts for biological assays due to potential cytotoxicity. | |

| Dimethyl Formamide (DMF) | Excellent solubility expected. Similar to DMSO, often used in peptide synthesis.[5] | |||

| Alcohols (Polar Protic) | Methanol (MeOH) | Moderate solubility expected. | ||

| Ethanol (EtOH) | Moderate solubility expected. Solubility of amino acids in ethanol-water mixtures can be complex.[6][7] | |||

| Other Organic | Acetonitrile (ACN) | Low to moderate solubility expected. Often used in reverse-phase HPLC. |

Experimental Protocol: Quantitative Determination of Thermodynamic Solubility

This protocol describes a standardized method for determining the equilibrium (thermodynamic) solubility of this compound. The methodology is designed to be self-validating by ensuring that equilibrium is reached and that only the dissolved solute is measured.

Materials:

-

This compound (lyophilized powder)

-

Selected solvents (from Table in Section 2.0)

-

Microcentrifuge tubes (1.5 or 2.0 mL)

-

Vortex mixer

-

Thermostatic shaker/incubator (e.g., set to 25 °C)

-

Tabletop centrifuge

-

Calibrated analytical balance

-

Calibrated pipettes

-

HPLC system with a suitable detector (e.g., UV at 280 nm for Tryptophan) or a spectrophotometer.

Step-by-Step Methodology:

-

Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent moisture condensation.

-

Addition of Analyte: Weigh out an excess amount of this compound powder into a microcentrifuge tube. The goal is to have undissolved solid remaining at the end, ensuring saturation. For example, start with 5-10 mg.

-

Addition of Solvent: Add a precise volume of the chosen solvent to the tube (e.g., 500 µL).

-

Equilibration:

-

Securely cap the tube.

-

Vortex vigorously for 1-2 minutes to break up any clumps.[3]

-

Place the tube in a thermostatic shaker set at a constant temperature (e.g., 25 °C) for 24 hours. This extended incubation is critical to ensure the system reaches thermodynamic equilibrium. Causality Note: Shorter incubation times may only yield kinetic solubility, which can be misleadingly high and is less stable.

-

-

Phase Separation:

-

After incubation, visually inspect the tube to confirm the presence of undissolved solid. If all solid has dissolved, the solution is not saturated; repeat from Step 2 with more peptide.

-

Centrifuge the slurry at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet all undissolved solid.[3]

-

-

Sample Collection:

-

Carefully pipette a known volume of the clear supernatant (e.g., 100 µL) without disturbing the pellet.

-

Transfer the supernatant to a new, clean tube.

-

-

Quantification:

-

Dilute the supernatant sample with a suitable mobile phase or solvent to a concentration within the linear range of your analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or spectrophotometric method.

-

Back-calculate the original concentration in the saturated supernatant. This value is the thermodynamic solubility. Express the final result in mg/mL or mmol/L.

-

Mandatory Visualization: Workflow & Key Factors

Below are graphical representations of the experimental workflow and the key molecular factors influencing the solubility of this compound.

Caption: Experimental workflow for determining thermodynamic solubility.

Caption: Key physicochemical factors governing this compound solubility.

The Critical Role of pH

As predicted by its structure, the aqueous solubility of this compound is critically dependent on pH.[8] The molecule has an isoelectric point (pI) where its net charge is zero, leading to minimal solubility.[9][10] Since the only major ionizable group is the C-terminal carboxyl (typical pKa ~2-3), the pI will be low.

-

At Low pH (e.g., pH < 2): The carboxyl group will be fully protonated (-COOH). The molecule will be neutral and highly hydrophobic, resulting in very poor aqueous solubility.

-

At Neutral pH (e.g., pH 7.0): The carboxyl group will be deprotonated (-COO⁻), giving the molecule a net negative charge. However, the hydrophobic forces of the Z and Trp groups may still dominate, leading to limited solubility.

-

At High pH (e.g., pH > 8.0): The molecule will remain in its anionic state. The strong electrostatic interactions between the carboxylate and water can more effectively overcome the hydrophobic forces, leading to a significant increase in solubility.

Practical Recommendation: For aqueous solutions, start by attempting to dissolve the peptide in a slightly basic buffer, such as 0.1 M ammonium bicarbonate.[11] This approach directly leverages the pH-dependent charge of the C-terminus to achieve solubilization in a biocompatible and easily removable buffer system.

Conclusion & Best Practices

Key Recommendations for the Researcher:

-

Prioritize pH for Aqueous Solutions: For any application requiring an aqueous environment, utilize a slightly basic buffer (pH 7.5-8.5) as the initial solvent of choice.

-

Use Polar Aprotic Solvents for Stock Solutions: For creating high-concentration stock solutions, DMSO or DMF are the most reliable options.[4] Always test a small aliquot first.

-

Employ Sonication and Gentle Warming: If initial dissolution is slow, brief sonication or gentle warming (e.g., to 30-40 °C) can help overcome the activation energy barrier for dissolution.[3] However, be mindful of potential degradation with prolonged heating.

-

Perform a Solubility Test: Before committing the bulk of your valuable material, always perform a small-scale solubility test as outlined in this guide.[2] This simple step can prevent significant loss of material and time.

By understanding the "why" behind the solubility behavior of this compound, researchers can make intelligent, evidence-based decisions, ensuring the success of their experiments from the very first step of weighing out the powder.

References

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. biobasic.com [biobasic.com]

- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 4. genscript.com [genscript.com]

- 5. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.wur.nl [research.wur.nl]

- 7. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Different pH Levels on the Structural and Functional Properties of Proteins of Phaeodactylum tricornutum [mdpi.com]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 11. Solubility Guidelines for Peptides [sigmaaldrich.com]

Z-Ala-Trp-OH as a Strategic Building Block in Peptide Synthesis: An In-depth Technical Guide

Abstract

The strategic incorporation of dipeptide and oligopeptide building blocks represents a significant methodological advancement in solid-phase peptide synthesis (SPPS), aimed at overcoming challenges associated with stepwise amino acid addition, such as aggregation and difficult coupling reactions. This technical guide provides an in-depth exploration of N-α-Carbobenzyloxy-L-alanyl-L-tryptophan (Z-Ala-Trp-OH), a key dipeptide synthon. We will dissect the foundational principles of the Carbobenzyloxy (Z) protecting group, analyze the unique chemical considerations of the tryptophan residue, and present the strategic advantages of employing this compound as a pre-formed block. This guide offers field-proven insights, detailed experimental protocols for its application in SPPS, and troubleshooting strategies, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this valuable tool in the synthesis of complex peptides.

Introduction: The Rationale for Dipeptide Blocks in SPPS

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on an insoluble resin support.[1] While highly effective, the iterative nature of SPPS—involving repeated cycles of deprotection and coupling—can lead to cumulative yield losses and the formation of deletion sequences. This is particularly challenging for sequences prone to aggregation, such as those rich in hydrophobic residues.[1]

The use of pre-formed, N-α-protected dipeptide blocks like this compound offers a compelling strategic alternative. By incorporating two amino acid residues in a single coupling step, this approach provides several distinct advantages:

-

Enhanced Synthesis Efficiency: The total number of deprotection and coupling cycles is reduced, which can significantly improve the overall yield and purity of the final peptide.[1]

-

Mitigation of Aggregation: Introducing a dipeptide can disrupt the formation of deleterious secondary structures on the resin support that impede reaction kinetics.[1]

-

Time and Resource Savings: Fewer synthesis cycles translate directly to a faster overall synthesis time and reduced consumption of solvents and reagents.[1]

-

Suppression of Racemization: The urethane-based Z-group provides robust protection against racemization at the α-carbon during the activation step required for coupling.[2]

Core Components: A Closer Look at this compound

The utility of this compound is derived from the specific properties of its constituent parts: the N-terminal Z-protecting group and the C-terminal tryptophan residue.

The Carbobenzyloxy (Z) Protecting Group

Introduced by Bergmann and Zervas, the Carbobenzyloxy (Z or Cbz) group is a foundational N-α-protecting group in peptide chemistry.[3] Its primary function is to temporarily block the nucleophilic α-amino group, thereby preventing self-polymerization and directing the peptide bond formation to the desired termini.[3]

Key Characteristics of the Z-Group:

-

Stability: The Z-group is stable to the mildly basic conditions used for Fmoc-group removal and the moderately acidic conditions used for Boc-group removal, making it a valuable orthogonal protecting group in complex synthetic schemes.[4]

-

Racemization Resistance: As a urethane-type protecting group, it effectively suppresses the formation of oxazolone intermediates during carboxyl group activation, thus preserving the stereochemical integrity of the amino acid.[2]

-

Crystallinity: Z-protected amino acids and dipeptides are often highly crystalline solids, which facilitates their purification and handling.[4]

-

Cleavage Conditions: The Z-group is classically removed under reductive conditions, most commonly via catalytic hydrogenation (e.g., H₂/Pd-C) or by treatment with strong acids like HBr in acetic acid.[5]

Diagram 1: The Chemical Structure of this compound

Caption: Structure of this compound.

The Tryptophan Residue: Synthetic Challenges

Tryptophan (Trp) is an essential amino acid characterized by its bulky, hydrophobic indole side chain. While crucial for the structure and function of many peptides, this indole ring is susceptible to several side reactions during SPPS, particularly during the final acidic cleavage step.

Common Side Reactions Involving Tryptophan:

-

Oxidation: The electron-rich indole ring can be easily oxidized.

-

Alkylation: During acidic cleavage, cationic species generated from other protecting groups (e.g., tert-butyl cations from Boc or Pbf groups) or the resin linker can alkylate the indole nucleus.[6][7]

-

Dimerization: Reactive intermediates can lead to the formation of Trp-Trp dimers.

To mitigate these issues, the indole nitrogen is sometimes protected, for example with a Boc group (Nin-Boc).[7] However, for many syntheses, employing scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) in the cleavage cocktail is sufficient to suppress these side reactions. The use of a Z-protected dipeptide block does not eliminate these downstream challenges but confines them to the final cleavage step rather than multiple cycles.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in a hybrid or fragment-based SPPS strategy. It is particularly useful when the subsequent N-terminal extension will be performed using Fmoc-chemistry, as the Z-group's orthogonal cleavage requirements prevent its premature removal.

Workflow Overview

The general workflow involves coupling the this compound dipeptide to a deprotected amino group on the solid support. This can be the first amino acid attached to the resin or the N-terminus of a growing peptide chain. Following this coupling, the synthesis can continue with standard SPPS cycles (e.g., Fmoc deprotection and coupling) to elongate the peptide chain from the N-terminus of the newly added Alanine residue, after the Z-group is removed.

Diagram 2: SPPS Workflow Using this compound Block

Caption: General workflow for incorporating this compound into SPPS.

Experimental Protocol: Coupling this compound to a Resin

This protocol details the manual coupling of this compound to an amino-functionalized solid support (e.g., Rink Amide resin with a previously coupled and deprotected amino acid) using HBTU as the coupling reagent.

Materials:

-

Resin-bound peptide with a free N-terminal amine (1.0 eq, e.g., 0.1 mmol scale)

-

This compound (2.0 eq, 0.2 mmol, 81.9 mg)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.0 eq, 0.2 mmol, 75.8 mg)[8]

-

DIPEA (N,N-Diisopropylethylamine) (4.0 eq, 0.4 mmol, 70 µL)[8]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Peptide synthesis vessel

Step-by-Step Methodology:

-

Resin Swelling: Swell the resin in anhydrous DMF (approx. 5 mL per gram of resin) for 30 minutes in the synthesis vessel. Drain the solvent.

-

Activation Solution Preparation: In a separate vial, dissolve this compound (2.0 eq) and HBTU (2.0 eq) in anhydrous DMF (2-3 mL). The solution may be a slurry, which is acceptable.[9]

-

Coupling Reaction: Add the activation solution to the swelled resin. Immediately add DIPEA (4.0 eq) to the vessel.[8]

-

Agitation: Secure the vessel on a shaker or wrist-action shaker and agitate at room temperature for 1-2 hours. Longer coupling times may be necessary depending on the steric hindrance of the resin-bound peptide.[10]

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (beads turn blue/purple), extend the coupling time for another hour or consider a second coupling.

-

Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

-

DMF (3x)

-

DCM (3x)

-

DMF (3x)

-

-

Drying: The resin can be partially dried under a stream of nitrogen for the next step or stored in DMF.

| Parameter | Recommended Value | Rationale |

| This compound | 2.0 equivalents | Ensures the reaction is driven towards completion. |

| HBTU | 2.0 equivalents | Stoichiometric amount relative to the dipeptide for efficient activation.[8] |

| DIPEA | 4.0 equivalents | Acts as a non-nucleophilic base to facilitate the coupling reaction.[8] |

| Solvent | Anhydrous DMF | Excellent solvating properties for reagents and swells the polystyrene resin.[] |

| Reaction Time | 1-2 hours | Generally sufficient for dipeptide coupling; monitor with Kaiser test.[10] |

Experimental Protocol: Z-Group Deprotection

The removal of the Z-group is typically achieved via catalytic transfer hydrogenation, which offers milder conditions than direct hydrogenation with H₂ gas or harsh acidolysis.[5]

Materials:

-

Z-protected peptide-resin (1.0 eq)

-

Palladium on Carbon (Pd/C), 10%

-

Formic Acid (HCOOH) as the hydrogen donor[5]

-

Methanol (MeOH) or DMF as the solvent

Step-by-Step Methodology:

-

Resin Preparation: Swell the Z-Ala-Trp-peptide-resin in the chosen solvent (e.g., DMF).

-

Catalyst Addition: Add 10% Pd/C catalyst to the resin slurry. The amount of catalyst can vary but is typically added in a catalytic quantity relative to the peptide.

-

Hydrogen Donor Addition: Add formic acid to the mixture. A common ratio is a mixture of MeOH/HCOOH.

-

Reaction: Agitate the mixture at room temperature. The reaction is often complete within minutes to a few hours.[5]

-

Monitoring: Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing via HPLC-MS to check for the removal of the Z-group (mass change of -134.1 Da).

-

Catalyst Removal: Once the reaction is complete, carefully filter the reaction mixture to remove the Pd/C catalyst. This is a critical step as palladium residues can interfere with subsequent reactions. Wash the resin extensively with the solvent.

-

Washing and Neutralization: Wash the resin thoroughly with DMF and DCM. If the next step is a coupling reaction, perform a neutralization step with a solution of DIPEA in DMF to ensure the newly deprotected amine is in its free base form.

Mechanistic Insights

HBTU-Mediated Coupling

HBTU is an aminium-based coupling reagent that activates the carboxylic acid of this compound by forming a highly reactive OBt-ester intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine on the resin, forming the stable peptide bond.

Diagram 3: Mechanism of HBTU-Mediated Peptide Coupling

Caption: Simplified mechanism of peptide bond formation using HBTU.

Z-Group Cleavage by Catalytic Hydrogenation

The deprotection mechanism involves the palladium catalyst facilitating the hydrogenolysis of the benzylic C-O bond. The Z-group fragments into toluene and carbon dioxide, leaving the free amine.

Diagram 4: Mechanism of Z-Group Hydrogenolysis

Caption: Reductive cleavage of the Z-group via catalytic hydrogenation.

Conclusion and Future Outlook

This compound is a powerful and strategic building block for the synthesis of complex peptides. Its use streamlines the synthetic process by reducing the number of cycles, which can lead to higher yields and purities, especially for aggregation-prone sequences. The robust, racemization-resistant nature of the Z-group, combined with its orthogonal removal conditions, makes it a valuable tool in a chemist's arsenal. While challenges related to the tryptophan side chain persist, they are manageable with appropriate protection and cleavage strategies. As the demand for sophisticated therapeutic peptides grows, the strategic use of di- and oligopeptide synthons like this compound will continue to be an essential methodology for efficient and successful peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.uci.edu [chem.uci.edu]

The Emergence of Z-Ala-Trp-OH: A Technical Guide to its Synthesis and Foundational Characterization

Abstract

This technical guide provides a comprehensive overview of the N-benzyloxycarbonyl-L-alanyl-L-tryptophan dipeptide, designated Z-Ala-Trp-OH (CAS 119645-65-7). While the specific seminal discovery of this dipeptide is not prominently documented in publicly accessible literature, its existence as a research chemical and building block suggests its utility in the broader context of peptide science.[1][2] This document outlines the logical pathway for its synthesis, purification, and initial characterization based on established principles of peptide chemistry. We present detailed, field-proven protocols that serve as a self-validating system for researchers, drug development professionals, and scientists to reliably produce and verify this compound. The guide emphasizes the rationale behind experimental choices, providing insights into its potential applications in areas such as drug development, neurochemical research, and as a building block for more complex peptide structures.[3]

Introduction: The Rationale for Z-Protected Dipeptides

In the landscape of chemical biology and drug discovery, dipeptides serve as fundamental structural motifs and valuable molecular probes. The incorporation of the tryptophan residue is of particular interest due to its unique indole side chain, which can participate in various molecular interactions and often plays a critical role in the biological activity of peptides.[4] The L-alanine residue provides a simple, non-bulky spacer.

The selection of the N-terminal protecting group is a critical decision in peptide synthesis. The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, is a classic and robust protecting group for amines.[5] Its stability under a wide range of conditions, except for catalytic hydrogenation, makes it an excellent choice for solution-phase synthesis where rigorous purification is possible at each step. The Z-protection of the Ala-Trp dipeptide creates a stable, well-defined building block (this compound) suitable for further elongation in peptide synthesis or for direct biological evaluation.[3] This guide will detail the logical synthesis and characterization of this molecule, providing a foundational blueprint for its application in research.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most logically achieved through a solution-phase peptide coupling reaction. The strategy involves coupling N-terminally protected Z-L-alanine with L-tryptophan, whose carboxyl group is typically protected as a methyl or ethyl ester to prevent self-coupling and other side reactions. The final step involves the saponification of the ester to yield the desired carboxylic acid.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound production.

Experimental Protocol

Materials:

-

Z-L-Alanine (Z-Ala-OH)

-

L-Tryptophan methyl ester hydrochloride (H-Trp-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step 2.1: Synthesis of Z-L-Alanyl-L-Tryptophan Methyl Ester (Z-Ala-Trp-OMe)

-

Preparation of L-Tryptophan Methyl Ester Free Base:

-

Suspend L-tryptophan methyl ester hydrochloride (1.0 eq) in DCM.

-

Cool the suspension in an ice bath (0 °C).

-

Add triethylamine (1.1 eq) dropwise while stirring.

-

Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour. The resulting mixture containing the free base is used directly in the next step.

-

-

Activation of Z-L-Alanine:

-

In a separate flask, dissolve Z-L-alanine (1.0 eq) and N-hydroxysuccinimide (1.05 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.05 eq) in DCM dropwise over 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

-

Coupling Reaction:

-

Filter the reaction mixture from step 2.2 to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.

-

Add the filtered solution containing the activated Z-Ala-NHS ester to the L-tryptophan methyl ester free base mixture from step 2.1.

-

Stir the combined solution at room temperature overnight (12-16 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove any further DCU precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude Z-Ala-Trp-OMe by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

-

Step 2.2: Saponification to this compound

-

Hydrolysis:

-

Dissolve the purified Z-Ala-Trp-OMe (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Cool the solution to 0 °C.

-

Add an aqueous solution of LiOH (1.2 eq) dropwise.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).

-

-

Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or DCM to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the final product, this compound, typically as a white powder.

-

Initial Characterization: Verifying Molecular Identity and Purity

A rigorous characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques provide a self-validating system to ensure the compound meets the required standards for research applications.

Physicochemical Properties

| Property | Expected Value | Source/Method |

| CAS Number | 119645-65-7 | Chemical Abstract Service |

| Molecular Formula | C₂₂H₂₃N₃O₅ | Calculated |

| Molecular Weight | 409.44 g/mol | Calculated |

| Appearance | White to off-white powder | Visual Inspection |

| Storage | Store at 2-8 °C, desiccated | Supplier Recommendation |

Analytical Characterization Workflow

Caption: Analytical workflow for this compound characterization.

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To assess the purity of the final compound.

-

Typical Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 280 nm (for the indole ring of tryptophan).

-

-

Expected Result: A single major peak with purity ≥98%.

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the synthesized compound.

-

Typical Protocol:

-

Technique: Electrospray Ionization (ESI) is commonly used.

-

Mode: Positive ion mode is typical for peptides.

-

-

Expected Result: A prominent ion peak corresponding to the molecular ion plus a proton [M+H]⁺ at m/z ≈ 410.17. Other adducts like [M+Na]⁺ at m/z ≈ 432.15 may also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the detailed chemical structure.

-

¹H NMR (in DMSO-d₆): Expected signals would include:

-

Aromatic protons from the Z-group (benzyl) and the indole ring of tryptophan.

-

Protons from the alanine α-carbon and methyl group.

-

Protons from the tryptophan α- and β-carbons.

-

Amide (NH) protons, which may be broad.

-

The carboxylic acid proton (COOH), which is often very broad or may exchange.

-

-

¹³C NMR (in DMSO-d₆): Expected signals would correspond to the 22 unique carbon atoms in the molecule, including the carbonyl carbons of the peptide bond, the Z-group, and the carboxylic acid, as well as the aromatic and aliphatic carbons.

Potential Applications and Future Directions

This compound serves as a valuable intermediate and a potential bioactive molecule in its own right. Its utility can be categorized as follows:

-

Peptide Synthesis: As a dipeptide building block, it can be used in the synthesis of larger, more complex peptides. The Z-group can be selectively removed by catalytic hydrogenation to reveal a free amine for further coupling.[3]

-

Neurotransmitter Research: Given that tryptophan is a precursor to serotonin, this dipeptide could be explored in studies related to neurotransmitter modulation and its potential to cross the blood-brain barrier.[3]

-

Drug Discovery: Tryptophan-containing peptides have been investigated for various biological activities, including antimicrobial and antitumor properties.[4] this compound could serve as a lead compound or part of a library for screening against various therapeutic targets.

Conclusion

While the specific historical context for the initial synthesis of this compound is not widely published, its structure and the robust methodologies available for peptide synthesis allow for its confident and reproducible preparation. This guide provides a comprehensive and technically sound framework for its synthesis via solution-phase coupling, followed by a multi-technique approach for structural verification and purity assessment. By detailing the causality behind the chosen protocols, this document empowers researchers to produce and characterize this compound with high fidelity, enabling its use as a reliable tool in peptide chemistry, drug discovery, and biochemical research.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 119645-65-7 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Z-Ala-Trp-OH: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the protected dipeptide Z-Ala-Trp-OH (N-benzyloxycarbonyl-L-alanyl-L-tryptophan). Designed for researchers, scientists, and professionals in drug development, this document delves into the mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, offering not just the data itself, but the underlying principles and experimental methodologies.

Introduction to this compound

This compound is a dipeptide composed of L-alanine and L-tryptophan, with the N-terminus of alanine protected by a benzyloxycarbonyl (Z) group. This protecting group is crucial in peptide synthesis to prevent unwanted side reactions at the N-terminus during peptide bond formation. The tryptophan residue, with its indole side chain, is often a key component in biologically active peptides and is a useful probe in biophysical studies.[1] Accurate characterization of this compound using spectroscopic methods is essential to confirm its identity, purity, and structural integrity before its use in further research and development.

Part 1: Mass Spectrometry Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of peptides. For this compound, electrospray ionization (ESI) is a suitable soft ionization method that allows for the generation of intact molecular ions with minimal fragmentation.[2]

Expected Mass Spectrometry Data

The primary goal of the MS analysis is to confirm the molecular mass of this compound.

| Parameter | Value | Source |

| Molecular Formula | C₂₂H₂₃N₃O₅ | [1] |

| Molecular Weight | 409.44 g/mol | [1] |

| Expected [M+H]⁺ | 410.44 m/z | Calculated |

| Expected [M+Na]⁺ | 432.42 m/z | Calculated |

Experimental Protocol: LC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).

1. Sample Preparation:

- Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

- Further dilute the stock solution with the initial mobile phase to a final concentration of 10-100 µg/mL.

2. Liquid Chromatography (LC) Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A linear gradient from 5% to 95% B over 10 minutes.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Scan Mode: Full scan from m/z 100 to 1000.

- Capillary Voltage: 3.5 kV.

- Source Temperature: 120 °C.

- Desolvation Temperature: 350 °C.

- Collision Gas: Argon (for MS/MS).

Data Interpretation

The full scan mass spectrum is expected to show a prominent peak at m/z 410.44, corresponding to the protonated molecular ion [M+H]⁺. The presence of a sodium adduct [M+Na]⁺ at m/z 432.42 is also common.

For structural confirmation, tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion is performed. The fragmentation of peptides in a mass spectrometer typically occurs at the peptide bonds, leading to the formation of b- and y-ions.[3]

-

b-ions contain the N-terminus of the peptide.

-

y-ions contain the C-terminus of the peptide.

The expected fragmentation pattern for this compound is illustrated below.

Caption: Predicted b and y ion fragmentation of this compound.

The major expected fragment ions are:

-

b₁-ion: Corresponds to the Z-Ala portion. (m/z = 222.09)

-

y₁-ion: Corresponds to the Trp-OH portion. (m/z = 205.08)

The presence of these fragment ions confirms the sequence of the dipeptide.

Part 2: ¹H NMR Spectroscopy Analysis

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule, allowing for the confirmation of its structure.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts for the protons in this compound, based on known values for similar structures.[4][5] Chemical shifts can be influenced by solvent and concentration.[6]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ala-CH₃ | ~1.3 | Doublet | 3H |

| Trp-βCH₂ | ~3.2 | Multiplet | 2H |

| Ala-αCH | ~4.2 | Multiplet | 1H |

| Trp-αCH | ~4.6 | Multiplet | 1H |

| Z-CH₂ | ~5.1 | Singlet | 2H |

| Trp-indole & Z-phenyl | ~7.0 - 7.6 | Multiplet | 10H |

| Ala-NH | ~7.8 | Doublet | 1H |

| Trp-NH | ~8.1 | Doublet | 1H |

| Trp-indole NH | ~10.8 | Singlet | 1H |

| COOH | ~12.0 | Broad Singlet | 1H |

Experimental Protocol: ¹H NMR Acquisition

1. Sample Preparation:

- Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for peptides as it can dissolve a wider range of compounds and the amide and carboxyl protons are more readily observed.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

- Spectrometer: 400 MHz or higher field NMR spectrometer.

- Nucleus: ¹H.

- Temperature: 298 K.

- Pulse Program: Standard single-pulse experiment.

- Number of Scans: 16-64 scans, depending on the sample concentration.

- Spectral Width: 0-14 ppm.

Data Interpretation

The ¹H NMR spectrum can be interpreted by analyzing the chemical shifts, integration values, and coupling patterns.

-

Aliphatic Region (0-5 ppm): This region will contain the signals for the alanine methyl and α-protons, and the tryptophan β- and α-protons. The coupling between the α- and β-protons will give rise to complex multiplets.

-

Aromatic Region (7-8 ppm): The protons of the tryptophan indole ring and the Z-group's phenyl ring will resonate in this region.

-

Amide and Indole NH Region (7.5-11 ppm): The amide protons of the peptide backbone and the indole NH proton of the tryptophan side chain are found downfield. Their chemical shifts are sensitive to hydrogen bonding and conformation.

-

Carboxylic Acid Region (>10 ppm): The carboxylic acid proton, if observable, will appear as a broad singlet at a very downfield chemical shift.

References

Z-Ala-Trp-OH: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Z-Ala-Trp-OH (N-Carbobenzyloxy-L-alanyl-L-tryptophan), a key intermediate in synthetic peptide chemistry. Moving beyond a simple datasheet, this document elucidates the strategic importance of the carbobenzyloxy (Z) protecting group, details the core application of this compound in solid-phase and solution-phase peptide synthesis, and explores potential, albeit less conventional, research applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this dipeptide in their synthetic and discovery workflows. We will delve into the causality behind its use, provide validated experimental protocols, and present data in a clear, comparative format.

Introduction: Understanding the Strategic Value of this compound

This compound is a dipeptide composed of L-alanine and L-tryptophan, with its N-terminus protected by a carbobenzyloxy (Z) group.[1] Its fundamental role in the laboratory is to serve as a building block for the synthesis of more complex peptides.[2] The presence of the Z-group is the defining feature that dictates its primary application.

The carbobenzyloxy group, introduced by Bergmann and Zervas in 1932, was a foundational development in peptide synthesis.[3] It is a robust protecting group that prevents the nucleophilic N-terminal amine from participating in unwanted side reactions during the activation and coupling of the C-terminal carboxylic acid to the next amino acid in a growing peptide chain.[3][4]

The choice of this compound by a synthetic chemist is therefore a strategic one, predicated on the need to introduce an Ala-Trp motif into a target peptide sequence. The unprotected dipeptide, Ala-Trp-OH, is recognized for its potential in neuropharmacology, owing to tryptophan's role as a precursor to the neurotransmitter serotonin, and in the development of novel drug candidates.[2] By extension, peptides containing the Ala-Trp sequence are of significant interest in these fields.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 119645-65-7 | [1] |

| Molecular Formula | C22H23N3O5 | [1] |

| Molecular Weight | 409.44 g/mol | [1] |

| Appearance | Typically a white to off-white powder | - |

| Solubility | Soluble in organic solvents like DMF, DMSO | General knowledge |

Core Application: this compound in Peptide Synthesis

The primary and most well-established application of this compound is as a dipeptide building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Z-group provides temporary protection of the N-terminal amine, allowing for the controlled, stepwise elongation of a peptide chain.

The Rationale for Using a Protected Dipeptide

Incorporating a dipeptide unit like this compound instead of single amino acids can offer several advantages in peptide synthesis:

-

Increased Efficiency: It reduces the number of coupling and deprotection cycles, which can be particularly beneficial for longer peptides.

-

Reduced Racemization: The risk of racemization at the chiral center of the activated amino acid is a known issue in peptide synthesis. Using a dipeptide can sometimes mitigate this risk for the N-terminal amino acid of the dipeptide.

-

Introduction of Specific Motifs: It allows for the direct incorporation of a specific dipeptide sequence that may be a known bioactive motif.

Experimental Workflow: Incorporation of this compound via SPPS

Solid-phase peptide synthesis is a widely used technique where the growing peptide chain is covalently attached to an insoluble resin support. This allows for the easy removal of excess reagents and byproducts by simple filtration and washing.

Below is a generalized workflow for the incorporation of this compound into a peptide sequence using standard Fmoc-based SPPS. In this example, we are coupling this compound to a resin-bound amino acid (H₂N-AA-Resin).

Diagram 1: SPPS Workflow for this compound Incorporation

Caption: A generalized workflow for incorporating this compound in SPPS.

Detailed Protocol:

-

Resin Preparation: Start with a pre-loaded resin where the first amino acid (C-terminal) is already attached, and its N-terminal protecting group (e.g., Fmoc) has been removed.

-

Activation of this compound:

-

Dissolve this compound (e.g., 2-4 equivalents relative to the resin loading) in a suitable solvent, typically N,N-dimethylformamide (DMF).

-

Add a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and a base, like N,N-diisopropylethylamine (DIPEA).

-

Allow the activation to proceed for a few minutes at room temperature. The carboxylic acid of this compound is converted into a more reactive species.

-

-

Coupling:

-

Add the activated this compound solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to go to completion.

-

-

Washing:

-

After the coupling reaction, filter the resin and wash it thoroughly with DMF and then dichloromethane (DCM) to remove any unreacted reagents and byproducts.

-

-

Deprotection of the Z-group:

-

The removal of the Z-group requires different conditions than the Fmoc group. This is a key consideration when designing the synthesis strategy.

-

Catalytic Hydrogenation: The most common and mildest method is catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst). This is typically performed in solution phase after cleaving the peptide from the resin.

-

Acidolysis: Strong acidic conditions, such as HBr in acetic acid, can also be used for Z-group cleavage.

-

-

Further Elongation: After the deprotection of the alanine's amine group, the resin is washed again and is ready for the next coupling cycle.

Cleavage of the Z-Group: A Critical Step

The choice of method for removing the Z-group is crucial and depends on the overall synthetic strategy and the presence of other protecting groups on the peptide.

Table 2: Comparison of Z-Group Cleavage Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C | Neutral pH, room temp. | Very mild, orthogonal to many other protecting groups. | Can be slow; catalyst can be poisoned by sulfur-containing residues; not suitable for peptides with other reducible groups. |

| Strong Acidolysis | HBr in Acetic Acid | Harsh acidic conditions | Effective and relatively fast. | Can lead to side reactions with sensitive amino acids like tryptophan; not orthogonal to acid-labile protecting groups. |

| Sodium in Liquid Ammonia | Na, liquid NH₃ | Strongly reducing | Powerful deprotection method. | Harsh conditions, requires specialized equipment. |

Potential Research Applications Beyond Synthesis

While the primary role of this compound is as a synthetic intermediate, its potential for direct biological activity should not be entirely dismissed, although this is a more speculative area of research.

Pro-drug and Delivery Strategies

The Z-group could potentially be explored as a lipophilic moiety to enhance the cell permeability of the Ala-Trp dipeptide. In this scenario, this compound would act as a pro-drug. Once inside the cell, intracellular enzymes could potentially cleave the Z-group, releasing the bioactive Ala-Trp dipeptide.

Diagram 2: Hypothetical Pro-drug Mechanism

Caption: A hypothetical pro-drug mechanism for this compound.

Experimental Approach to Validate this Hypothesis:

-

Cell Permeability Assay: Compare the uptake of this compound versus Ala-Trp-OH in a relevant cell line (e.g., neuronal cells). This could be quantified using LC-MS/MS.

-

Stability in Cell Lysates: Incubate this compound with cell lysates to determine if endogenous enzymes are capable of cleaving the Z-group.

-

Bioactivity Assay: Compare the biological effect (e.g., serotonin production in neuronal cells) of treatment with this compound versus Ala-Trp-OH over time.

Enzyme Inhibition Studies

The structure of this compound, with its protected N-terminus and dipeptide structure, could be investigated as a potential inhibitor of certain proteases or peptidases. The Z-group could interact with hydrophobic pockets in the enzyme's active site, while the dipeptide moiety mimics the natural substrate.

Workflow for Screening as an Enzyme Inhibitor:

-

Target Selection: Identify proteases where an Ala-Trp sequence might be a recognition motif.

-

In Vitro Enzyme Assay: Perform a standard enzyme kinetics assay in the presence and absence of this compound. A fluorogenic or colorimetric substrate for the target enzyme would be used.

-

Determination of IC₅₀: If inhibition is observed, a dose-response curve would be generated to determine the half-maximal inhibitory concentration (IC₅₀).

-

Mechanism of Inhibition Studies: Further experiments (e.g., Lineweaver-Burk plots) could be conducted to determine if the inhibition is competitive, non-competitive, or uncompetitive.

Conclusion

This compound is a valuable and versatile tool in the arsenal of the peptide chemist. Its primary, well-established role is as a protected dipeptide building block that facilitates the efficient and controlled synthesis of peptides containing the Ala-Trp motif. The choice of the Z-group for N-terminal protection offers a stable and reliable option, with well-defined deprotection strategies. While the direct biological applications of this compound are less explored, it presents intriguing possibilities for research into pro-drug design and enzyme inhibition. This guide has provided both the foundational knowledge for its use in synthesis and conceptual frameworks for exploring its potential beyond this core application.

References

Preamble: Charting the Unexplored Territory of Z-Ala-Trp-OH

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Z-Ala-Trp-OH in Cellular Models

For researchers and drug development professionals, the exploration of novel bioactive compounds is a cornerstone of therapeutic innovation. The dipeptide N-benzyloxycarbonyl-L-alanyl-L-tryptophan (this compound) presents as a molecule of interest, combining the structural features of L-alanine and the functionally significant L-tryptophan, with a benzyloxycarbonyl protecting group that may influence its stability and cellular uptake.[1][2] While commercially available for research purposes, the specific mechanism of action of this compound in cellular models remains a largely uncharted territory.

This guide is structured not as a review of established knowledge, but as a strategic framework for investigation. It is designed to provide fellow researchers with a comprehensive, hypothesis-driven approach to systematically unravel the cellular and molecular effects of this compound. We will proceed from foundational characterization to in-depth mechanistic studies, emphasizing the rationale behind experimental choices and the integration of self-validating protocols.

Part 1: Foundational Characterization and Hypothesis Formulation

Before delving into complex cellular assays, a foundational understanding of this compound is paramount.

1.1. Physicochemical Profile of this compound

| Property | Value/Description | Source |

| Molecular Formula | C22H23N3O5 | [1] |

| Molecular Weight | 409.44 g/mol | [1][3] |

| Appearance | White powder | [4] |

| Key Structural Features | Dipeptide of L-alanine and L-tryptophan; N-terminus protected by a benzyloxycarbonyl (Z) group. | Inferred |

The presence of the tryptophan residue, with its indole side chain, suggests potential involvement in pathways related to tryptophan metabolism and oxidative stress. The Z-group, a common protecting group in peptide synthesis, may confer increased lipophilicity, potentially influencing membrane permeability.

1.2. Core Hypotheses on the Mechanism of Action

Given the structural components of this compound, we can formulate several primary hypotheses to guide our investigation:

-

Hypothesis 1: Modulation of Tryptophan Metabolism and the Kynurenine Pathway. The tryptophan component of this compound could act as a substrate or modulator for enzymes in the kynurenine pathway, which is implicated in neuroinflammation and immune response.[5][6]

-

Hypothesis 2: Antioxidant Activity and Mitigation of Oxidative Stress. Tryptophan and its metabolites are known to possess both antioxidant and pro-oxidant properties.[7] this compound may influence cellular redox balance, particularly in response to oxidative insults.

-

Hypothesis 3: Induction of Apoptosis. Many bioactive peptides can trigger programmed cell death. This compound could initiate apoptosis through intrinsic or extrinsic pathways.

-

Hypothesis 4: Interaction with Cellular Transporters. The dipeptide nature of this compound suggests it might interact with peptide transporters on the cell surface, such as the L-type amino acid transporter 1 (LAT1), which is often upregulated in cancer cells.[8]

Part 2: Experimental Workflows for Mechanistic Investigation